Dysprosium citrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

13074-91-4 |

|---|---|

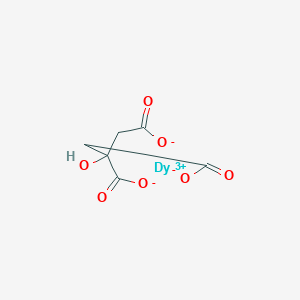

Molecular Formula |

C6H5DyO7 |

Molecular Weight |

351.6 g/mol |

IUPAC Name |

dysprosium(3+);2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Dy/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |

InChI Key |

JBDQKRUYXNZPKH-UHFFFAOYSA-K |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Dy+3] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Dy+3] |

Other CAS No. |

13074-91-4 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Techniques for Dysprosium Citrate Complexes

Hydrothermal Synthesis Approaches for Crystalline Dysprosium Citrate (B86180) Materials

Hydrothermal synthesis is a versatile and widely employed method for the growth of high-quality single crystals of metal-organic frameworks, including dysprosium citrate. This technique involves the reaction of precursors in an aqueous solution under elevated temperature and pressure in a sealed vessel, known as an autoclave. The use of hydrothermal conditions facilitates the dissolution and recrystallization of reactants, leading to the formation of well-defined crystalline structures.

A notable example of this method is the synthesis of a two-dimensional citrate-bridged dysprosium(III) coordination polymer, formulated as [Dy(citrate)(H₂O)]n. In this process, dysprosium(III) nitrate (B79036) hydrate (B1144303) is reacted with citric acid under specific hydrothermal conditions. The resulting single crystals are suitable for X-ray diffraction analysis, which has revealed a layered architecture constructed from Dy₂O₂ dimeric units linked by multidentate citrate ligands.

The successful growth of single crystals of this compound via hydrothermal synthesis is highly dependent on the careful control of several key reaction parameters. These include temperature, reaction time, pH of the solution, and the molar ratio of the reactants. The interplay of these parameters determines the nucleation and growth rates of the crystals, ultimately influencing their size, quality, and morphology.

For instance, the temperature gradient within the autoclave can be manipulated to control the convection and transport of solutes, which is crucial for the growth of large, defect-free single crystals. The duration of the hydrothermal treatment also plays a critical role; insufficient time may result in incomplete reaction or the formation of amorphous products, while excessively long reaction times can lead to the formation of less desirable, thermodynamically stable phases. The pH of the reaction medium can influence the deprotonation of citric acid and the coordination environment of the dysprosium ion, thereby directing the formation of specific crystalline structures. nih.gov

Table 1: Optimized Parameters for Hydrothermal Synthesis of a this compound Coordination Polymer

| Parameter | Optimized Value |

| Reactants | Dysprosium(III) nitrate hydrate, Citric acid |

| Solvent | Water |

| Temperature | 160 °C |

| Reaction Time | 72 hours |

This table summarizes the conditions for a specific hydrothermal synthesis of a this compound coordination polymer.

The stoichiometry of the reactants, specifically the molar ratio of the dysprosium salt to citric acid, is a fundamental parameter in the hydrothermal synthesis of this compound complexes. This ratio directly influences the structure and dimensionality of the resulting coordination polymer. Citric acid, being a multidentate ligand, can coordinate to the dysprosium ion in various modes, and the availability of both the metal ion and the ligand dictates the final framework.

Precise control over the stoichiometric ratio is essential to ensure the formation of the desired product and to avoid the co-precipitation of unreacted starting materials or the formation of undesired phases. chemrxiv.orgresearchgate.net The modular nature of metal-organic frameworks allows for a degree of flexibility, but the fundamental building blocks of the structure are determined by the initial ratio of the metal nodes to the organic linkers. chemrxiv.org

Sol-Gel Autocombustion Techniques for this compound-Derived Phases

The sol-gel autocombustion method is a powder synthesis technique that combines the advantages of the sol-gel process with the speed and efficiency of a combustion reaction. This method is particularly well-suited for the preparation of nanocrystalline oxide materials. The process typically involves the formation of a homogenous sol by dissolving metal salts and a chelating agent, which also acts as a fuel (e.g., citric acid), in a solvent. Upon heating, the sol transforms into a viscous gel, which then undergoes a self-sustaining combustion reaction, leading to the formation of a fine, voluminous powder.

In the sol-gel autocombustion synthesis of this compound-derived phases, citric acid plays a dual role that is critical to the success of the method. youtube.com Firstly, it acts as a chelating agent, forming stable complexes with the dysprosium ions in the solution. This chelation ensures a high degree of homogeneity at the molecular level, preventing the selective precipitation of metal hydroxides and ensuring a uniform distribution of cations in the precursor gel. youtube.commdpi.com

Secondly, citric acid serves as the fuel for the combustion reaction. The citrate anions, along with the nitrate ions from the dysprosium salt (which act as the oxidizer), form a redox mixture. When the gel is heated to a sufficiently high temperature, an exothermic redox reaction is initiated between the citrate and nitrate groups, leading to a rapid, self-sustaining combustion process. youtube.commdpi.com This combustion provides the energy required for the formation of the desired oxide phase at relatively low temperatures. mdpi.com

The fuel-to-oxidizer ratio is a critical parameter in the sol-gel autocombustion process, as it significantly influences the combustion temperature, the amount of heat generated, and consequently, the characteristics of the final product. mdpi.comresearchgate.net This ratio is typically calculated based on the total valencies of the oxidizing and reducing agents. ump.edu.myiaea.org A stoichiometric ratio is intended to maximize the combustion energy, leading to a rapid and complete reaction. ump.edu.my

However, variations from the stoichiometric ratio can be used to tailor the properties of the synthesized powder. For instance, a fuel-rich mixture may lead to a more vigorous combustion reaction, potentially resulting in smaller crystallite sizes and higher surface areas. mdpi.com Conversely, a fuel-lean mixture might result in a less intense combustion, which could be advantageous in preventing the excessive agglomeration of particles. researchgate.net The optimization of this ratio is therefore crucial for controlling the particle size, morphology, and phase purity of the resulting dysprosium-containing materials. mdpi.comunipd.it

Following the autocombustion step, a post-synthesis thermal treatment or calcination is often necessary to obtain the desired crystalline phase and to remove any residual organic components. The temperature and duration of this heat treatment have a profound impact on the nanocrystalline morphology and phase purity of the final product. inoe.ro

The initial product of the combustion reaction is often a voluminous, amorphous, or poorly crystalline powder. Calcination at elevated temperatures promotes the crystallization of the desired phase and the growth of the crystallites. inoe.ro The choice of calcination temperature is a trade-off between achieving high crystallinity and preventing excessive particle growth and agglomeration, which can lead to a reduction in the surface area of the material. inoe.ro Techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM) are essential for characterizing the phase composition and morphology of the powders as a function of the thermal treatment conditions.

Pechini Method for the Synthesis of this compound Precursors

The Pechini method, a modified sol-gel process, is a widely utilized technique for the preparation of multi-cation oxide materials. It offers excellent homogeneity and control over the stoichiometry of the final product. The process is centered around the ability of α-hydroxy carboxylic acids, such as citric acid, to form stable chelates with metal cations in an aqueous solution.

The synthesis begins with the dissolution of a dysprosium salt, typically dysprosium nitrate, in water. Citric acid is then added to this solution, leading to the formation of a this compound chelate. This chelation step is crucial as it immobilizes the dysprosium ions in a homogeneous solution, preventing their precipitation. Subsequently, a polyhydroxy alcohol, most commonly ethylene (B1197577) glycol, is introduced, and the solution is heated. This initiates a polyesterification reaction between the citric acid and ethylene glycol, resulting in the formation of a polymeric resin. Within this resin, the this compound complexes are uniformly distributed.

The final step involves the calcination of the polymeric resin at elevated temperatures. During this process, the organic components are burned off, and the this compound precursor decomposes to yield dysprosium-containing oxide materials. The temperature and duration of the calcination step are critical parameters that influence the crystallinity, particle size, and phase purity of the final product. The Pechini method's versatility allows for the synthesis of finely dispersed and homogeneous oxide powders at relatively low temperatures. nd.eduacs.org

| Parameter | Description | Typical Values |

| Dysprosium Precursor | The source of dysprosium ions. | Dysprosium(III) nitrate hydrate (Dy(NO₃)₃·xH₂O) |

| Chelating Agent | Forms a stable complex with dysprosium ions. | Citric acid (C₆H₈O₇) |

| Polymerizing Agent | Reacts with the chelating agent to form a resin. | Ethylene glycol (C₂H₆O₂) |

| Molar Ratio (Citric Acid:Dy) | Influences the chelation and subsequent resin formation. | 2:1 to 5:1 |

| Molar Ratio (Ethylene Glycol:Citric Acid) | Affects the polymerization process. | 1:1 to 4:1 |

| Polymerization Temperature | Temperature at which the polyesterification occurs. | 150-250 °C nd.edu |

| Calcination Temperature | Temperature for the decomposition of the organic resin. | 500-900 °C nd.edu |

| Resulting Product | The final dysprosium-containing material. | Dysprosium oxide (Dy₂O₃) nanoparticles |

Emerging Synthetic Strategies for Dysprosium-Citrate Containing Composites

In addition to the well-established Pechini method, several emerging synthetic strategies are being explored for the preparation of dysprosium-citrate containing composites with tailored properties. These methods often offer advantages in terms of reaction time, energy efficiency, and control over the final product's morphology and size.

Hydrothermal Synthesis: This method involves carrying out chemical reactions in aqueous solutions at temperatures above the boiling point of water and in a sealed vessel, known as an autoclave. For the synthesis of this compound composites, dysprosium salts and citric acid are dissolved in water and heated in an autoclave. The elevated temperature and pressure facilitate the dissolution and recrystallization of the reactants, leading to the formation of crystalline products. Hydrothermal synthesis has been successfully employed to produce two-dimensional citrate-bridged dysprosium(III) coordination polymers. researchgate.net

| Parameter | Value | Reference |

| Reactants | Dysprosium(III) nitrate hydrate, Citric acid | researchgate.net |

| Molar Ratio (Dy:Citrate) | 1:1 | researchgate.net |

| Solvent | Water | researchgate.net |

| Temperature | 160 °C | researchgate.net |

| Reaction Time | 72 hours | researchgate.net |

| Product | [Dy(citrate)(H₂O)]n (2D coordination polymer) | researchgate.net |

Combustion Synthesis: This technique utilizes a self-sustaining, exothermic reaction between an oxidizer (typically a metal nitrate) and a fuel (an organic compound like citric acid). In the context of this compound composites, a solution containing dysprosium nitrate and citric acid is heated until it ignites. The combustion process is rapid and generates a large volume of gases, resulting in a voluminous, porous, and often nanocrystalline product. Citric acid plays a dual role as both a chelating agent for the dysprosium ions and the fuel for the combustion reaction. This method is known for its simplicity, speed, and energy efficiency in producing oxide nanoparticles. acs.orgresearchgate.netnih.gov

| Parameter | Description | Typical Values |

| Oxidizer | Provides the oxygen for the combustion reaction. | Dysprosium(III) nitrate (Dy(NO₃)₃) |

| Fuel | Reacts exothermically with the oxidizer. | Citric acid (C₆H₈O₇) |

| Fuel to Oxidizer Ratio | Affects the combustion temperature and product characteristics. | Varied to control reaction stoichiometry |

| Ignition Temperature | The temperature at which the self-sustaining reaction starts. | 300-500 °C |

| Product | The resulting material after combustion. | Dysprosium oxide (Dy₂O₃) nanopowders |

Microwave-Assisted Synthesis: This approach utilizes microwave irradiation to rapidly heat the reaction mixture. The direct interaction of microwaves with the polar molecules in the solution leads to efficient and uniform heating, significantly reducing reaction times compared to conventional heating methods. unit.no Microwave-assisted synthesis has been employed for the preparation of various dysprosium-containing complexes and can be adapted for the synthesis of this compound composites, offering a green and time-saving alternative. unit.no

| Parameter | Description | Typical Values |

| Reactants | Dysprosium salts, Citric acid, and a suitable solvent. | Dysprosium(III) chloride, various aldehydes and amines (for Schiff base complexes) |

| Solvent | A polar solvent that absorbs microwave radiation. | Ethanol, Acetic acid |

| Microwave Power | The power output of the microwave reactor. | 100-500 W |

| Reaction Time | The duration of microwave irradiation. | A few minutes |

| Product | The desired dysprosium-containing composite. | Dysprosium Schiff base complexes |

Sonochemical Synthesis: This method employs high-intensity ultrasound to induce chemical reactions. The acoustic cavitation generated by the ultrasound creates localized hot spots with extremely high temperatures and pressures, leading to the formation of unique nanostructured materials. In the context of this compound composites, sonication of a solution containing dysprosium precursors and citric acid can lead to the formation of nanoparticles with controlled size and morphology. This technique offers a versatile route for the synthesis of advanced materials at ambient temperature and pressure. rsc.org

| Parameter | Description | Typical Values |

| Dysprosium Precursor | Source of dysprosium ions. | Dysprosium acetate |

| Reactant | Reacts with the dysprosium precursor. | Sodium bicarbonate (for carbonate formation) |

| Solvent | The liquid medium for the reaction. | Water |

| Ultrasound Frequency | The frequency of the ultrasonic waves. | 20-100 kHz |

| Reaction Time | The duration of sonication. | 30-120 minutes |

| Product | The resulting nanomaterial. | Dysprosium carbonate nanoparticles, Dysprosium hydroxide (B78521) nanotubes |

Structural Elucidation and Crystallographic Analysis of Dysprosium Citrate Complexes

Single-Crystal X-ray Diffraction Studies of Dysprosium Citrate (B86180) Frameworks

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the exact molecular structure of crystalline materials. For dysprosium citrate, hydrothermal synthesis has been successfully employed to grow single crystals suitable for SC-XRD analysis, revealing complex coordination polymer frameworks.

A significant finding from SC-XRD studies is the formation of a two-dimensional (2D) citrate-bridged dysprosium(III) coordination polymer, formulated as [Dy(citrate)(H₂O)]n. The analysis of this compound reveals a layered architecture. The fundamental structural motifs, or building blocks, of this framework are identified as Dy₂O₂ dimers. These dimeric units are linked together by the multidentate citrate ligands, extending the structure into a 2D plane. The concept of dimeric lanthanide units is a recurring theme in citrate chemistry, with related structures observed for other lanthanides where citrate and other ligands bridge two metal centers. rsc.org

Within the [Dy(citrate)(H₂O)]n framework, each dysprosium(III) ion is in an eight-coordinate environment. The coordination sphere is composed of six oxygen atoms contributed by the carboxylate and hydroxyl groups of the bridging citrate ligands, and two oxygen atoms from coordinated water molecules. This eight-coordination geometry is a common feature for lanthanide ions. While an eight-coordinate system is observed in this specific this compound polymer, other coordination numbers, such as nine-fold coordination forming a mono-capped square antiprism, have been identified in related compounds like lanthanum citrate trihydrate. researchgate.net The citrate ligand's ability to chelate, often using its α-hydroxy and α-carboxy groups to form a five-membered ring with the metal ion, is a key factor in dictating the final coordination geometry. rsc.orgresearchgate.net

Crystallographic data obtained from SC-XRD analysis precisely define the symmetry and unit cell parameters of the crystal. The two-dimensional this compound polymer, [Dy(citrate)(H₂O)]n, has been determined to crystallize in the monoclinic system. The specific space group was identified as P2₁/c. This finding aligns with studies of other lanthanide citrates, such as those of holmium, erbium, lutetium, and lanthanum, which also report crystallization in the monoclinic system, suggesting a common structural preference for this class of compounds. acs.orgjournalssystem.com

Table 1: Crystallographic Data for [Dy(citrate)(H₂O)]n

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Number | 8 |

| Molecular Formula | C₆H₇DyO₈ |

Powder X-ray Diffraction (XRD) Characterization of this compound Materials

Powder X-ray diffraction (PXRD) is an essential technique for analyzing polycrystalline or nanocrystalline materials where single crystals cannot be grown. It is widely used for phase identification, to assess sample purity, and to determine microstructural properties such as crystallite size and lattice strain.

PXRD is instrumental in characterizing the products of synthesis methods that yield fine powders, such as sol-gel, combustion, and hydrothermal routes. For instance, dysprosium-citrate intermediates prepared via combustion and subsequent calcination at 550°C exhibit broad diffraction peaks in their XRD patterns, which is characteristic of a nanocrystalline phase. Analysis of these peaks indicated an average crystallite size in the range of 12–17 nm.

Hydrothermal synthesis of other lanthanide citrates, such as those of holmium, erbium, and lutetium, also yields nanocrystalline powders. The crystallite sizes for these compounds, as determined by PXRD using the Halder-Wagner method, were found to be 67.8 nm for holmium citrate, 103.7 nm for erbium citrate, and 68.1 nm for lutetium citrate. journalssystem.com Similarly, dysprosium-substituted zinc ferrites prepared using a citrate gel method showed crystallite sizes between 12.72 nm and 16.86 nm, calculated using the Scherrer equation. karazin.ua

PXRD patterns provide precise information on the lattice parameters of a crystalline phase. In dysprosium-containing materials, such as substituted spinel ferrites or perovskites often prepared using citrate-based methods, changes in the lattice parameters can be systematically tracked with PXRD. mdpi.comdoi.org These variations are often attributed to the substitution of host ions with the dysprosium(III) ion, which has a specific ionic radius (approx. 0.92 Å to 1.03 Å depending on coordination). mdpi.comdoi.orgwhiterose.ac.uk For example, in dysprosium-substituted nickel ferrites, the lattice parameters were observed to elongate as the dysprosium content increased, confirming the incorporation of the larger Dy³⁺ ion into the crystal lattice. mdpi.com

Furthermore, PXRD is a key tool for analyzing cation distribution. In complex oxides with multiple crystallographic sites, such as the tetrahedral and octahedral sites within a spinel structure, the relative intensities of the diffraction peaks can provide information about where different cations are located. karazin.ua This analysis, often complemented by other techniques, is crucial for understanding the structure-property relationships in these materials. karazin.uamdpi.com

Table 2: Examples of Crystallite Size and Lattice Parameter Data from XRD Analysis of Dysprosium-Containing Compounds

| Compound | Synthesis Method | Crystallite Size (nm) | Lattice Parameter (Å) | Reference |

| Dy-citrate intermediate (calcined) | Combustion | 12–17 | Not specified | |

| NiDyxFe₂₋ₓO₄ | Sol-Gel Citrate | 24–35 | a = 8.34 - 8.36 | mdpi.com |

| DyₓZn₁₋ₓFe₂₋ₓO₄ | Sol-Gel Autocombustion | 12.72–16.86 | Not specified | karazin.ua |

| BaNi₂Dy₀.₉Fe₁₅.₁O₂₇ | Citrate Sol-Gel | 33–45 | c = 52.54 | ias.ac.in |

Electron Microscopy for Morphological and Microstructural Characterization

The morphological and microstructural properties of this compound are typically investigated in its intermediate state as a gel or a dried powder, often referred to as a xerogel, which forms during chemical synthesis methods. These techniques are crucial for visualizing the material's surface topography, particle shape, size distribution, and internal structure.

Scanning Electron Microscopy (SEM) is employed to study the surface morphology of the as-prepared this compound materials. In the context of sol-gel synthesis, where dysprosium nitrate (B79036) is often mixed with citric acid, a polymeric resin or gel is formed. The SEM analysis is typically performed on this precursor after it has been dried.

While direct SEM micrographs of pure this compound are not extensively published, studies on related materials prepared by similar citrate precursor methods provide insight. For instance, analysis of various metal-citrate precursor gels shows that the morphology can be influenced by factors such as pH. rsc.org In some syntheses, the dried gel appears as a porous, open network. rsc.org Investigations into dysprosium-substituted materials prepared via citrate methods often describe the initial formation of a "dry gel" before calcination. scispace.comias.ac.in For similar rare-earth chromites prepared using a gel method, a uniform wormlike morphology was observed in the xerogel stage. nih.gov These findings suggest that the this compound precursor likely exists as an amorphous, porous solid with a high degree of agglomeration.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the characterization of particle size, shape, and crystallinity of the this compound precursor at the nanoscale. TEM analysis of the uncalcined precursor is critical to confirm whether the material is amorphous or nanocrystalline.

Direct TEM studies specifically on this compound precursors are scarce. However, research on analogous citrate precursors provides valuable comparative data. For example, TEM analysis of lanthanum tantalate citrate precursors dried at 135 °C revealed an amorphous xerogel phase, characterized by particle agglomerates approximately 100 nm in size, with no discernible crystalline lattice. researchgate.net Within these agglomerates, smaller, spherical amorphous clusters around 10 nm were also observed. researchgate.net Similarly, studies on dysprosium-doped materials mention the formation of a gel that is then dried, with TEM being used to analyze the final calcined nanoparticles. scispace.comias.ac.in The TEM micrographs of the final products, such as ferrites, show irregular, non-spherical nanoparticles with sizes ranging from 40 to 50 nm, which are noted to be stacked due to magnetic interactions. scispace.comias.ac.in This suggests that the initial this compound particles within the gel are likely on the nanoscale, providing the building blocks for the final material.

Data Tables

Table 1: Characteristics of Metal-Citrate Precursors from Sol-Gel Synthesis

| Precursor Type | Analytical Technique | Observed Morphology/Structure | Typical Size | Reference |

| Lanthanum Tantalate Citrate | TEM | Amorphous xerogel phase, particle agglomerates | ~100 nm | researchgate.net |

| Lanthanum Tantalate Citrate | TEM | Spherical amorphous clusters within agglomerates | ~10 nm | researchgate.net |

| Dysprosium-containing Ferrite (B1171679) Citrate | TEM (of final product) | Irregular, non-spherical stacked particles | 40-50 nm | scispace.comias.ac.in |

| Rare-earth Chromite Xerogel | FE-SEM / TEM | Uniform wormlike morphology | Not Specified | nih.gov |

| Nickel-Copper-Zinc Ferrite Citrate | SEM | Open and porous network structure (pH dependent) | Not Specified | rsc.org |

Spectroscopic Investigations of Dysprosium Citrate Electronic Structure and Bonding

Fourier Transform Infrared (FT-IR) Spectroscopy for Ligand Coordination

FT-IR spectroscopy is a powerful tool for investigating the coordination of the citrate (B86180) ligand to the dysprosium ion. By analyzing the vibrational frequencies of the functional groups in the citrate molecule, particularly the carboxylate groups, detailed information about the bonding interactions can be obtained.

Identification of Citrate Coordination Modes

The citrate ion (C₆H₅O₇³⁻) possesses multiple carboxylate (COO⁻) and a hydroxyl (-OH) group, all of which can potentially coordinate to a metal ion. The way these groups bind to the dysprosium ion is known as the coordination mode. FT-IR spectroscopy helps in identifying these modes by observing shifts in the vibrational frequencies of these groups upon complexation. journalssystem.com

The coordination of the carboxylate groups can be categorized into several modes, including unidentate, bidentate (chelating), and bridging. nih.gov911metallurgist.com Each of these modes results in a unique electronic environment around the carboxylate group, which in turn affects its stretching frequencies. nih.gov For instance, studies on lanthanide citrates have shown that the interactions between the carboxyl and hydroxyl functional groups of the citrate ligands and the lanthanide cation lead to shifts in their characteristic IR bands. journalssystem.com In the case of dysprosium citrate, the coordination of the citrate ligand has been confirmed through the observation of characteristic asymmetric and symmetric stretching modes of the carboxylate groups.

Analysis of Asymmetric and Symmetric Carboxylate Stretching Vibrations

The carboxylate group has two characteristic stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). The frequencies of these vibrations are sensitive to the coordination environment. princeton.eduspectroscopyonline.com The difference in the wavenumbers between the asymmetric and symmetric stretches (Δν = νₐₛ - νₛ) is particularly useful in diagnosing the coordination mode of the carboxylate group. 911metallurgist.comresearchgate.net

Ionic or Bidentate Chelating: A smaller separation (Δν) typically indicates an ionic interaction or a bidentate chelating coordination mode. 911metallurgist.com

Unidentate: A larger separation (Δν) is characteristic of a unidentate coordination mode. 911metallurgist.com

Bridging: The Δν value for a bridging coordination mode is generally intermediate between that of the ionic/bidentate and unidentate modes.

In a study of a two-dimensional citrate-bridged dysprosium(III) coordination polymer, FT-IR spectroscopy identified the asymmetric COO⁻ stretching vibration at 1580 cm⁻¹ and the symmetric mode at 1390 cm⁻¹. The separation between these bands (Δν = 190 cm⁻¹) is indicative of the coordination of the carboxylate groups to the dysprosium ions. The table below summarizes typical vibrational frequencies for different carboxylate coordination modes.

| Coordination Mode | Asymmetric Stretch (νₐₛ) (cm⁻¹) | Symmetric Stretch (νₛ) (cm⁻¹) | Separation (Δν) (cm⁻¹) |

|---|---|---|---|

| Ionic | 1510-1650 | 1280-1400 | Small |

| Unidentate | Higher than ionic | Lower than ionic | ~200-300 |

| Bidentate | Lower than unidentate | Higher than unidentate | Smaller than unidentate |

| Bridging | Intermediate between unidentate and bidentate |

X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near-Edge Structure (XANES)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. semineral.esunimi.it The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

Probing Local Coordination Environments of Dysprosium Ions

The EXAFS region of the XAS spectrum can provide quantitative information about the local coordination environment of the dysprosium ion, including the number of neighboring atoms, their distance from the dysprosium ion, and the degree of disorder. semineral.esunimi.it This information is crucial for building a detailed model of the this compound complex in various states (e.g., solid, solution).

The XANES region, which is sensitive to the oxidation state and coordination geometry of the absorbing atom, can also be used to probe the local environment. semineral.esresearchgate.netaps.org The shape and position of the absorption edge can provide qualitative information about the symmetry of the dysprosium site. semineral.esresearchgate.net For instance, the pre-edge features in XANES spectra are related to the coordination geometry of the absorbing atom. researchgate.net

Elucidating Dysprosium Valence State Changes in Citrate Systems

XANES spectroscopy is particularly sensitive to the oxidation state of the absorbing atom. semineral.esaps.org A shift in the absorption edge energy to higher values typically indicates an increase in the oxidation state. This capability is valuable for studying potential redox reactions involving dysprosium in citrate systems.

While dysprosium predominantly exists in the +3 oxidation state in its compounds, XANES can be employed to confirm its valence state within the citrate complex and to investigate any changes that might occur under specific conditions, such as in the presence of oxidizing or reducing agents. Studies on other dysprosium-containing materials have successfully used XANES to determine the trivalent state of dysprosium. aps.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule or ion. libretexts.orgtechnologynetworks.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.orgscribd.com The wavelengths at which absorption occurs are characteristic of the electronic structure of the compound. azooptics.com

In the case of this compound, the UV-Vis spectrum is expected to show absorptions arising from both the citrate ligand and the dysprosium(III) ion. The citrate ligand itself can exhibit π → π* and n → π* transitions. rsc.org Upon complexation with dysprosium, these ligand-based absorption bands may shift, providing further evidence of coordination. rsc.org

The Dy³⁺ ion has a rich electronic structure arising from its 4f electrons. The electronic transitions within the 4f shell are typically sharp, line-like absorptions, although they are often weak because they are Laporte-forbidden. rsc.org These f-f transitions occur at specific wavelengths and can be used to identify the presence of the Dy³⁺ ion. For example, a weak absorption band at 756 nm in a dysprosium complex has been attributed to the ⁶H₁₅/₂ to ⁶F₃/₂ f-f transition of the Dy³⁺ ion. rsc.org The absorption spectrum of a this compound complex would therefore be a combination of the broad ligand-based absorptions and the sharp, weaker f-f transitions of the dysprosium ion.

The table below presents a summary of the spectroscopic techniques and the information they provide for the study of this compound.

| Spectroscopic Technique | Information Obtained | Key Spectral Features |

|---|---|---|

| FT-IR | Citrate coordination modes, bonding of carboxylate groups. journalssystem.com | Asymmetric and symmetric COO⁻ stretching vibrations, Δν value. |

| XAS/XANES | Local coordination environment of Dy³⁺, interatomic distances, coordination number, valence state. semineral.esresearchgate.net | Absorption edge position and shape, pre-edge features, EXAFS oscillations. researchgate.net |

| UV-Vis | Electronic transitions of citrate ligand and Dy³⁺ ion. rsc.orgrsc.org | Broad ligand-based absorption bands (π→π, n→π), sharp f-f transition peaks for Dy³⁺. rsc.orgrsc.org |

Photoluminescence Spectroscopy of Dysprosium(III) in Citrate Complexes

Photoluminescence spectroscopy is a powerful tool for probing the electronic structure and local environment of dysprosium(III) ions within citrate complexes. The characteristic sharp emission bands of Dy³⁺ arise from intra-4f electronic transitions, which are influenced by the coordinating citrate ligands.

Characterization of Emission Peaks and Electronic Transitions (e.g., ⁴F₉/₂–⁶H₁₅/₂, ⁴F₉/₂–⁶H₁₃/₂)

The emission spectrum of dysprosium(III) in citrate complexes is typically dominated by two prominent transitions originating from the ⁴F₉/₂ excited state. nih.govresearchgate.net These are the ⁴F₉/₂ → ⁶H₁₅/₂ transition, which results in blue emission, and the ⁴F₉/₂ → ⁶H₁₃/₂ transition, responsible for yellow emission. nih.govresearchgate.net

The ⁴F₉/₂ → ⁶H₁₅/₂ is a magnetic dipole transition, and its intensity is relatively insensitive to the coordination environment around the Dy³⁺ ion. nih.gov In contrast, the ⁴F₉/₂ → ⁶H₁₃/₂ transition is a "hypersensitive" electric dipole transition, meaning its intensity is highly sensitive to the local symmetry of the Dy³⁺ site. nih.govresearchgate.net An increase in the intensity of this yellow emission band relative to the blue emission band indicates that the Dy³⁺ ion occupies a site with low symmetry and without an inversion center. nih.gov

Other, typically weaker, emission bands can also be observed, such as the ⁴F₉/₂ → ⁶H₁₁/₂ transition in the red region of the spectrum. nih.gov The precise positions of these emission peaks can vary slightly depending on the specific coordination and structure of the this compound complex. For instance, in some dysprosium complexes, characteristic emission peaks are observed at approximately 482 nm (blue) and 572 nm (yellow). researchgate.netresearchgate.net In other systems, these peaks may be centered around 481 nm and 575 nm. nih.gov

Table 1: Characteristic Emission Peaks of Dysprosium(III) in Various Complexes

| Transition | Wavelength Range (nm) | Color | Nature of Transition |

|---|---|---|---|

| ⁴F₉/₂ → ⁶H₁₅/₂ | 481 - 483 | Blue | Magnetic Dipole nih.gov |

| ⁴F₉/₂ → ⁶H₁₃/₂ | 572 - 575 | Yellow | Electric Dipole (Hypersensitive) nih.govresearchgate.net |

| ⁴F₉/₂ → ⁶H₁₁/₂ | ~666 | Red | Electric Dipole nih.gov |

Mechanisms of Ligand-to-Metal Energy Transfer (Antenna Effect)

The luminescence of the Dy³⁺ ion in citrate complexes is often sensitized through a process known as the "antenna effect" or ligand-to-metal energy transfer. uniud.it In this mechanism, the citrate ligand, which has a broad and strong absorption in the UV region, acts as an antenna. It absorbs the excitation energy and efficiently transfers it to the emissive ⁴F₉/₂ level of the Dy³⁺ ion. uniud.itacs.org This process is crucial because the direct excitation of the f-f transitions of Dy³⁺ is inefficient due to their low absorption coefficients. uniud.it

The energy transfer can occur through several mechanisms, with dipole-dipole interactions being a significant pathway. acs.orgiaea.org The efficiency of this transfer depends on the spectral overlap between the ligand's emission (or triplet state energy) and the absorption bands of the Dy³⁺ ion. researchgate.netacs.org For an effective antenna effect, the triplet state energy of the ligand should be slightly higher than the energy of the accepting ⁴F₉/₂ level of Dy³⁺ to facilitate energy transfer and minimize back-energy transfer. acs.org

Determination of Radiative Lifetimes and Branching Ratios

The radiative lifetime (τᵣ) is an intrinsic property of an excited state and represents the theoretical lifetime if all de-excitation occurred through radiative processes. It can be calculated from the emission spectrum and is a key parameter in evaluating the efficiency of a luminescent material. nasa.govpsu.edu The observed luminescence lifetime (τₒ), which is measured experimentally, is influenced by both radiative and non-radiative decay processes.

The branching ratio (β) for a specific transition from an excited state is the fraction of the total radiative decay that occurs through that particular transition. researchgate.netnasa.gov It provides insight into the relative probabilities of the different emission pathways. For example, the branching ratios for the ⁴F₉/₂ → ⁶Hⱼ (J = 15/2, 13/2, 11/2) transitions can be determined from the integrated intensities of the corresponding emission bands. researchgate.net

These parameters are often evaluated using the Judd-Ofelt theory, which allows for the calculation of transition probabilities from the absorption spectrum. researchgate.netnasa.gov

Quantification of Quantum Efficiencies

The relationship between the observed lifetime (τₒ) and the radiative lifetime (τᵣ) is given by: Φ = τₒ / τᵣ

Judd-Ofelt Analysis for Spectroscopic Intensity Parameters

The Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of intra-4f transitions of lanthanide ions in various environments. nasa.govrsc.org By analyzing the absorption spectrum, a set of three phenomenological intensity parameters (Ω₂, Ω₄, Ω₆) can be derived. researchgate.netnasa.gov

These parameters provide valuable information about the local environment and bonding around the Dy³⁺ ion.

Ω₂ is highly sensitive to the asymmetry of the coordination site and the covalency of the metal-ligand bond. rsc.org

Ω₄ and Ω₆ are more related to the bulk properties and rigidity of the host material. science.gov

Once determined, the Judd-Ofelt parameters can be used to calculate a range of important spectroscopic properties, including:

Radiative transition probabilities (A) researchgate.netnasa.gov

Radiative lifetimes (τᵣ) researchgate.netnasa.gov

Luminescence branching ratios (β) researchgate.netnasa.gov

This analysis allows for a quantitative understanding of the radiative properties of this compound and helps in correlating its structure with its luminescent behavior. researchgate.netrsc.org

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Hydration States

Thermogravimetric analysis (TGA) is a technique used to study the thermal stability and decomposition of materials by measuring the change in mass as a function of temperature. For this compound, TGA provides crucial information about its hydration state and the pathway of its thermal decomposition.

Studies on hydrated metal citrates, including those of rare earths, show a multi-step decomposition process. researchgate.netunca.edu

Dehydration: The initial mass loss observed upon heating typically corresponds to the removal of water molecules, both adsorbed and coordinated. unca.eduwordpress.com For instance, in a study on amorphous dysprosium carbonate, the loss of structural water occurred at around 100°C. wordpress.com

Decomposition of Citrate: Following dehydration, the citrate ligand itself begins to decompose. This is a complex process that can involve the formation of intermediate species like aconitates or acetonedicarboxylates and the evolution of gases such as CO, CO₂, and acetone. researchgate.net This decomposition of the organic part often occurs in multiple steps over a temperature range. For a dysprosium iron citrate precursor, the citrate groups were found to be completely destroyed in the 280–330 °C range. researchgate.net

The specific temperatures and mass losses for each step are characteristic of the compound's stoichiometry and structure. For example, the thermal decomposition of a precursor with the composition Dy₃Fe₅(Cit)₂₅·36H₂O has been investigated in detail, showing distinct steps for dehydration and citrate breakdown. researchgate.net TGA is therefore essential for determining the number of water molecules in the hydrated this compound complex and for understanding the mechanism by which it transforms into dysprosium oxide upon heating. frontiersin.org

Table 2: General Thermal Decomposition Stages of a Hydrated Metal Citrate

| Stage | Process | Temperature Range (°C) | Evolved Products |

|---|---|---|---|

| 1 | Dehydration | ~ 65 - 200 | H₂O |

| 2 | Citrate Decomposition | ~ 200 - 400 | CO, CO₂, H₂O, Acetone researchgate.net |

| 3 | Final Oxide Formation | > 400 | CO₂ |

Magnetic Properties and Magneto Structural Correlations in Dysprosium Citrate Systems

Magnetic Susceptibility Measurements of Dysprosium Citrate (B86180) Complexes

Magnetic susceptibility measurements are a cornerstone technique for probing the magnetic properties of dysprosium citrate systems. These measurements provide insights into the spin state of the Dy(III) ions, the nature of magnetic interactions between them, and the presence of slow magnetic relaxation, a hallmark of SMM behavior.

Observation and Interpretation of Slow Magnetic Relaxation Behavior

In a notable study, a two-dimensional (2D) citrate-bridged dysprosium(III) coordination polymer, [Dy(citrate)(H2O)]n, was synthesized and its magnetic properties investigated. Magnetic susceptibility measurements revealed slow relaxation of magnetization, a characteristic feature of single-molecule magnets. This behavior is attributed to the slow reorientation of the magnetic moment of the molecule, which becomes "blocked" at low temperatures. The relaxation dynamics in such systems are often complex, involving multiple processes such as Orbach, Raman, and quantum tunneling of magnetization (QTM). berkeley.edu For instance, in some dysprosium complexes, the QTM process can be suppressed by the application of an external DC magnetic field, leading to the observation of field-induced slow relaxation. berkeley.edumdpi.com The temperature and frequency dependence of the AC magnetic susceptibility signals (in-phase χ' and out-of-phase χ'') are analyzed to understand these relaxation processes. The appearance of a peak in the χ'' signal indicates the temperature and frequency at which the relaxation rate of the magnetization matches the frequency of the oscillating AC field.

Influence of Citrate Bridging Geometry on Magnetic Frustration

The way citrate ligands bridge multiple dysprosium ions has a profound impact on the magnetic properties of the resulting structure. The geometry of these bridges can lead to magnetic frustration, a situation where competing magnetic interactions prevent the system from settling into a simple, ordered magnetic ground state. uzh.ch In the case of the 2D citrate-bridged dysprosium(III) coordination polymer, the observed slow magnetic relaxation was attributed in part to the frustrated geometry of the citrate bridge.

Magnetic frustration can arise from the arrangement of magnetic ions in a way that all pairwise interactions cannot be simultaneously satisfied. For example, in a triangular arrangement of antiferromagnetically coupled spins, it is impossible for all adjacent spins to be anti-aligned. While both ferromagnetic and antiferromagnetic interactions have been observed in citrate complexes, the specific geometry of the citrate bridge, including bond angles and distances between the dysprosium ions, determines the nature and strength of the magnetic coupling. researchgate.net This coupling, in turn, influences the magnetic ground state and the dynamics of magnetization reversal. In some multinuclear dysprosium systems, ferromagnetic coupling can lead to a stable magnetic ground state and remanence, while in others, it can result in a frustrated ground state where the magnetization decays rapidly in zero field. uzh.ch

Single-Molecule Magnet (SMM) Characteristics of this compound Derivatives

This compound derivatives are promising candidates for single-molecule magnets (SMMs) due to the high magnetic anisotropy of the Dy(III) ion. SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis, properties typically associated with bulk magnets. The performance of a dysprosium-based SMM is intrinsically linked to the ligand field created by its coordination environment, which in this case is heavily influenced by the citrate ligands.

Determination of Effective Energy Barriers and Relaxation Times

A critical parameter for characterizing an SMM is the effective energy barrier for magnetization reversal (Ueff). This barrier represents the energy required for the magnetic moment to flip from one orientation to another. Ueff can be determined by analyzing the temperature dependence of the relaxation time (τ), which is often extracted from the frequency-dependent AC susceptibility data. The relationship between τ and temperature (T) in the thermally activated region is described by the Arrhenius law: τ = τ₀ exp(Ueff / kBT), where τ₀ is the pre-exponential factor and kB is the Boltzmann constant.

By fitting the experimental data to this model, Ueff and τ₀ can be determined. For instance, in a study of a cobalt(II)-dysprosium(III) compound, an activation energy of U/kB = 9.2 K and a relaxation time constant of τ₀ = 1.0 × 10⁻⁶ s were estimated from AC susceptibility measurements. researchgate.net In another dysprosium complex, a much higher effective energy barrier of Ueff = 1025 K was achieved. researchgate.net The values of Ueff and τ₀ are highly sensitive to the specific molecular structure and the local environment of the Dy(III) ion.

| Compound/System | Effective Energy Barrier (Ueff) | Relaxation Time (τ₀) | Notes |

| [CoII-DyIII] compound | 9.2 K | 1.0 x 10⁻⁶ s | Determined from AC susceptibility measurements. researchgate.net |

| [Dy(L)₂(py)₅][BPh₄] | 1815(1) K | - | One of the largest reported Ueff values for a dysprosium SMM. researchgate.net |

| [Dy(OtBu)₂(L)₄]⁺ (L = 4-phenylpyridine) | 2075(11) K | 5.61(2) x 10⁻¹³ s | Example of a high Ueff in a six-coordinate Dy(III) SMM. chemrxiv.org |

| [(η⁵-C₅ⁱPr₅)Dy(η⁵-Cp*)] | 1551 cm⁻¹ | 1.2 x 10⁻¹³ s | Record for a divalent lanthanide SMM. nih.gov |

| Triangular dodecahedral Dy(III) SMM (complex 2) | 686 K | 3.1 x 10⁻¹¹ s | High barrier attributed to a pseudo-mono-axial ligand field. nih.gov |

| Triangular dodecahedral Dy(III) SMM (complex 3) | 469 K | 9.3 x 10⁻¹¹ s | Demonstrates the influence of subtle ligand changes on Ueff. nih.gov |

Correlation between Dysprosium Coordination Geometry and Spin Dynamics

The spin dynamics, including the relaxation pathways and the magnitude of the energy barrier, are intimately correlated with the coordination geometry around the dysprosium ion. researchgate.net Theoretical and experimental studies have shown that the design of high-performance Dy-SMMs hinges on creating a specific ligand field that maximizes the magnetic anisotropy. rsc.org

For dysprosium(III) with its oblate electron density, a strong axial ligand field is generally desired to stabilize the |±15/2⟩ Kramers doublet as the ground state, leading to strong magnetic anisotropy. rsc.org The coordination number and the geometry of the coordinating atoms play a crucial role. Low-coordinate dysprosium complexes are often targeted as they can lead to large crystal field splitting. rsc.org

In dinuclear dysprosium complexes, the coordination geometry of each Dy(III) ion can be different, leading to complex magnetic relaxation processes. researchgate.net For example, in heteroleptic triple-decker complexes, the deviation from ideal D4h symmetry in the coordination sphere of the Dy3+ ions was found to influence the dual magnetic relaxation processes observed. researchgate.net The nature of the bridging ligands, such as citrate, not only mediates magnetic exchange but also influences the coordination geometry of the metal centers, thereby providing a handle to tune the spin dynamics.

Effects of Dysprosium Substitution on Magnetic Properties of Related Materials (e.g., Nanoferrites)

The substitution of rare earth ions like dysprosium into spinel ferrite (B1171679) structures is a known strategy to modify their structural and magnetic properties for applications in electronic and magnetic storage devices. ijesit.com The large ionic radii of rare earth ions induce strain and can significantly alter the material's magnetic characteristics. ijesit.com The citrate sol-gel auto-combustion technique is a common method for preparing such dysprosium-substituted spinel ferrites. nih.govacs.org The properties of the resulting nanoferrites are strongly correlated with the concentration of dysprosium. nih.govacs.org

Impact on Saturation Magnetization

The effect of dysprosium substitution on saturation magnetization (Mₛ) is complex and highly dependent on the host ferrite material and the concentration of the dopant. In some cases, a noticeable improvement in magnetic parameters, including saturation magnetization, is observed with Dy substitution. nih.gov For example, in NiFe₂O₄ nanoparticles, Dy³⁺ substitution led to an increase in Mₛ at both room and low temperatures. nih.gov Similarly, in Z-type hexaferrites (Ba₃Co₂Fe₂₄₋ₓDyₓO₄₁), the saturation magnetization was found to increase with the amount of Dy doping. researchgate.net

Conversely, in other ferrite systems, dysprosium substitution leads to a decrease in saturation magnetization. Studies on copper ferrite (CuFe₂O₄) and cobalt ferrite (CoFe₂O₄) show that the incorporation of dysprosium ions reduces the saturation magnetization. ijesit.comnaturalspublishing.com This reduction is attributed to the weakening of the A-B superexchange interaction. ijesit.comnaturalspublishing.com In W-type barium hexaferrites (BaNi₂DyₓFe₁₆₋ₓO₂₇), magnetization was also observed to decrease as the Dy content increased. ias.ac.inscispace.com The variation in saturation magnetization in different systems can be explained by factors such as cation redistribution and particle size effects. naturalspublishing.comresearchgate.net

The following table summarizes the varied impact of dysprosium substitution on the saturation magnetization of different nanoferrite systems.

| Ferrite System | Dy³⁺ Concentration (x) | Effect on Saturation Magnetization (Mₛ) | Reference |

| NiFe₂O₄ | 0.0 ≤ x ≤ 0.1 | Noticeable improvement | nih.gov |

| NiFe₂O₄ | x = 0.07 (optimal) | Increase reported | researchgate.net |

| CoFe₂O₄ | x = 0.0 - 0.25 | Decreases with Dy substitution | ijesit.com |

| CuFe₂O₄ | x = 0.00 - 0.15 | Reduces with Dy substitution | naturalspublishing.com |

| Cu₀.₈Cd₀.₂Fe₂O₄ | x = 0.0 - 0.10 | Varies with concentration and temperature | researchgate.net |

| BaNi₂Fe₁₆O₂₇ (W-type) | x = 0 - 0.9 | Decreases with increase of Dy content | ias.ac.inscispace.com |

| Ba₃Co₂Fe₂₄O₄₁ (Z-type) | x = 0.00 - 0.10 | Increases with Dy doping amount | researchgate.net |

| Co-Zn Ferrite | y = 0.00 - 0.05 | Decreases with Dy-doping level | aip.org |

Analysis of Superexchange Interactions and Ionic Radii Effects

The magnetic properties of ferrites are primarily governed by the superexchange interactions between magnetic ions located on the tetrahedral (A) and octahedral (B) sites of the spinel structure. aip.orgrsc.org The introduction of dysprosium ions, which have a significantly larger ionic radius than Fe³⁺ ions, causes notable structural and magnetic changes. nih.govacs.orgmdpi.com The ionic radius of Dy³⁺ is approximately 0.91 Å to 1.03 Å, while that of Fe³⁺ is about 0.64 Å to 0.78 Å. nih.govacs.orgmdpi.com

Due to their large size, Dy³⁺ ions preferentially occupy the octahedral (B) sites in the spinel lattice. ijesit.comnih.govacs.org This substitution of smaller Fe³⁺ ions with larger Dy³⁺ ions leads to an expansion of the lattice, causing structural distortion and internal microstrain. ijesit.comnih.govacs.org This distortion directly affects the bond angles and distances between the magnetic ions and the mediating oxygen ions, thereby altering the strength of the superexchange interactions (Fe³⁺-O²⁻-Fe³⁺). nih.govacs.org

Solution Chemistry and Coordination Dynamics of Dysprosium Citrate Interactions

pH-Dependent Speciation of Citrate (B86180) and Dysprosium-Citrate Complex Formation

The formation and stability of dysprosium-citrate complexes are profoundly influenced by the solution's pH. Citric acid (H₃C₆H₅O₇) is a weak polyprotic acid, meaning it can donate three protons. The degree of its deprotonation, and thus the dominant citrate species available for complexation, is directly tied to the pH of the solution. The primary citrate species are H₃Cit, H₂Cit⁻, HCit²⁻, and Cit³⁻. As the pH increases, the citric acid deprotonates stepwise, increasing the availability of the more negatively charged species (HCit²⁻ and Cit³⁻), which are more effective at forming stable complexes with the Dy³⁺ cation. acs.org The synthesis of dysprosium-based metal-organic frameworks (MOFs) has also been shown to be highly pH-dependent, with different pH ranges promoting the formation of distinct structural complexes. rsc.org

To predict and understand the formation of dysprosium-citrate complexes, it is essential to model the speciation of citrate across a wide pH range. Chemical speciation software, such as MEDUSA (and its Java-based equivalent, Spana) or Visual MINTEQ, are utilized for this purpose. researchgate.netmdpi.comsurfacesciencewestern.com These programs use thermodynamic equilibrium constants to calculate the concentration of each citrate species (H₃Cit, H₂Cit⁻, HCit²⁻, Cit³⁻) as a function of pH.

For instance, at a low pH (e.g., below 3), the fully protonated H₃Cit and H₂Cit⁻ species are dominant, which are less favorable for binding with Dy³⁺. acs.org As the pH rises to between 4 and 6, the HCit²⁻ species becomes more prevalent, favoring complexation. At pH values above 8, the fully deprotonated Cit³⁻ anion dominates, which can strongly bind to the dysprosium ion. Modeling demonstrates that the extraction efficiency of dysprosium citrate can peak at specific pH values, such as 10.3, corresponding to the optimal availability of the Cit³⁻ species for interaction with certain extractants.

Table 1: Predominant Citrate Species at Various pH Ranges This table is illustrative, based on typical citric acid pKa values (pKa1 ≈ 3.1, pKa2 ≈ 4.7, pKa3 ≈ 6.4).

| pH Range | Predominant Citrate Species | Implication for Dy³⁺ Complexation |

| < 3 | H₃C₆H₅O₇ / H₂C₆H₅O₇⁻ | Weak metal binding due to protonation of carboxylate groups. acs.org |

| 4 - 6 | HC₆H₅O₇²⁻ | Favorable complexation, often forming key species in extraction processes. |

| > 7 | C₆H₅O₇³⁻ | Strong complex formation due to high negative charge. |

The molar ratio of dysprosium to citrate is a critical parameter that must be optimized to ensure complete complexation and prevent the precipitation of dysprosium hydroxide (B78521) or other unwanted solids. The ideal stoichiometric ratio depends on the desired outcome, such as the synthesis of a specific coordination polymer or the preparation of precursors for nanomaterials.

Research has explored various molar ratios for different applications:

A 1:1 molar ratio of dysprosium(III) nitrate (B79036) to citric acid has been used in hydrothermal synthesis to create a two-dimensional citrate-bridged dysprosium(III) coordination polymer.

A 3:1 molar ratio of citric acid to dysprosium(III) nitrate was found to be optimal for a sol-gel autocombustion method, achieving complete combustion to form crystalline products at relatively low temperatures (400°C).

A 1:5 molar ratio of Dy(NO₃)₃ to citric acid in ethylene (B1197577) glycol was employed to produce a polymeric resin, which upon calcination yielded dysprosium oxide nanoparticles.

Conversely, in separation processes, an excess of the citrate ligand can be detrimental. At high citrate concentrations (>50 mmol·L⁻¹), competition for anionic exchange sites can occur, leading to reduced extraction yields for dysprosium. This highlights the necessity of carefully optimizing citrate levels to enhance the selectivity and efficiency of separation.

Table 2: Examples of Dysprosium:Citrate Stoichiometric Ratios in Synthesis

| Dy:Citrate Molar Ratio | Synthesis Method | Application/Product | Reference |

| 1:1 | Hydrothermal Synthesis | 2D Coordination Polymer | |

| 1:3 | Sol-Gel Autocombustion | Crystalline Oxide Products | |

| 1:5 | Polymeric Resin Formation | Dysprosium Oxide Nanoparticles |

Stability and Solubility of this compound in Aqueous Systems

The stability and solubility of dysprosium-citrate complexes are crucial for their application, particularly in aqueous environments. These properties are strongly dependent on solution conditions, including pH, temperature, and ionic strength.

A standard method for evaluating the solubility and stability of this compound across different pH conditions is stepwise pH titration. This experimental approach involves preparing a solution of this compound and incrementally adjusting the pH, typically over a wide range from acidic to basic (e.g., pH 3–12). xrfscientific.com

At each pH interval, the solution is allowed to reach equilibrium. A sample is then taken, and the concentration of dissolved dysprosium is quantified. A highly sensitive analytical technique, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), is commonly used for this quantification due to its ability to accurately measure metal ion concentrations at very low levels.

The resulting data, a plot of dissolved dysprosium concentration versus pH, provides a detailed profile of the complex's solubility. This curve can reveal the pH ranges where the complex is most stable and soluble, and where it may precipitate out of solution, often as dysprosium hydroxide at higher pH values. wikipedia.org The shape of the titration curve, when plotting pH against the volume of titrant added, also indicates the formation of complexes, as the curve for the metal-ligand solution will be shifted relative to the curve for the ligand alone. uobabylon.edu.iq

The stability of dysprosium-citrate complexes is also a function of temperature. Both the thermodynamic (equilibrium) and kinetic (rate of formation/dissociation) aspects of stability can be affected by thermal changes. Experimental assessments are typically conducted over a range of temperatures, for example, from 25°C to 80°C, to determine these dependencies.

The ionic strength of the aqueous medium, which is a measure of the total concentration of ions in solution, can influence the dissociation of dysprosium-citrate complexes. The presence of other ions in solution can shield the electrostatic interactions between the Dy³⁺ cation and the citrate anion, potentially weakening the complex and promoting dissociation.

To study these effects, experiments are designed where an inert salt, such as sodium chloride (NaCl) or potassium chloride (KCl), is added to the dysprosium-citrate solution to simulate specific environmental or physiological conditions. The degree of complex dissociation is then measured.

The effect of ionic strength on rare-earth element complexation can be variable. Some studies report a small influence of ionic strength on the adsorption of REEs, while others have observed decreased complexation and adsorption at higher ionic strengths (>0.1 M). acs.orgosti.gov For dysprosium specifically, ionic strength has been shown to be an influential parameter in its removal from aqueous solutions, suggesting its stability is sensitive to the background electrolyte concentration. nih.gov Advanced modeling approaches, such as the Specific Interaction Theory (SIT), can be used to evaluate and extrapolate the effects of ionic strength on complex formation constants. tandfonline.comcambridge.org

Table 3: Factors Influencing this compound Stability and Solubility

| Parameter | Influence on Dysprosium-Citrate Complex | Experimental Assessment Method |

| pH | Determines citrate speciation and complex formation/dissolution. acs.org | Stepwise pH titration with quantification of dissolved Dy by ICP-MS. |

| Temperature | Affects thermodynamic and kinetic stability. | Stability tests across a defined temperature range (e.g., 25-80°C). |

| Ionic Strength | Can shield electrostatic interactions, potentially promoting dissociation. | Addition of inert salts (NaCl, KCl) and measurement of complex dissociation. |

Competitive Complexation and Extraction Mechanisms

The behavior of this compound in solution is significantly influenced by the presence of other ions and surfaces. Its role in separation technologies is defined by competitive equilibria, interactions with specialized solvents, and its ability to form complexes on mineral surfaces. These mechanisms are crucial for the selective extraction and recovery of dysprosium from mixtures of rare earth elements (REEs).

Interactions with Ionic Liquids in Solvent Extraction Systems

Ionic liquids (ILs) have emerged as effective solvents for REE separation, and their interaction with dysprosium-citrate complexes is central to these processes. mdpi.commdpi.com In many systems, dysprosium is first leached from a solid source (like a magnet) using citric acid, forming aqueous dysprosium-citrate complexes. These anionic complexes can then be extracted into an organic phase containing an ionic liquid through an anion exchange mechanism. rsc.org

For example, quaternary ammonium-based ILs like Aliquat 336 ([A336][NO₃]) and phosphonium-based ILs like Cyphos® IL 101 can act as anion exchangers. solvomet.eursc.org The efficiency of this extraction is highly dependent on pH, as the speciation of citrate (e.g., H₂cit⁻, Hcit²⁻, cit³⁻) determines the charge and stability of the dysprosium-citrate complex. Peak extraction efficiency for this compound is often observed around pH 4–5, where the Hcit²⁻ species, which favors complexation, is predominant.

The combination of ILs with neutral extractants, such as Cyanex 923, can further enhance the separation of dysprosium from neodymium. nih.govmdpi.com The addition of a neutral extractant to the IL phase can increase the distribution ratios of the REEs, improve mass transfer by reducing viscosity, and increase the loading capacity of the solvent. nih.gov

Table 2: Examples of Ionic Liquid-Based Systems for Dysprosium Extraction

| Ionic Liquid (IL) | Co-Extractant/Diluent | Aqueous Phase Conditions | Extraction Mechanism | Reference |

|---|---|---|---|---|

| Aliquat 336 | - | Citrate solution, pH 4-5 | Anion Exchange | |

| Cyphos® IL 101 ([C101][NO₃]) | - | Nitrate media with EDTA | Anion Exchange | solvomet.eursc.org |

| [C101][SCN] | Cyanex 923 (40 wt%) | Chloride media | Anion Exchange / Solvation | nih.govmdpi.com |

| [P6,6,6,14]3[Fe(CN)6] | - | Aqueous sample | Dispersive Liquid-Liquid Microextraction | acs.org |

Formation of Ternary Surface Complexes (e.g., Goethite-REE-Citrate)

The interaction of this compound with mineral surfaces, such as the iron oxide goethite (α-FeOOH), is critical in understanding its environmental transport and in designing mineral-based separation technologies. acs.orgosti.govgeochemsoc.org In these systems, dysprosium can adsorb to the mineral surface by forming a ternary surface complex, where citrate acts as a bridging ligand between the goethite surface and the dysprosium ion (a Type B, or mineral-ligand-metal, complex). acs.orgwustl.edu

The effect of citrate on dysprosium adsorption onto goethite is strongly pH-dependent. acs.orgosti.govosti.gov

At low pH (<5.0) , the presence of citrate enhances the adsorption of dysprosium. acs.orgosti.govgeochemsoc.org This is attributed to the formation of goethite-Dy-citrate ternary surface complexes, which effectively bind the metal to the surface. acs.org

At high pH (>5.0) , citrate inhibits the adsorption of dysprosium. acs.orgosti.govosti.gov This occurs because, at higher pH, highly stable and soluble aqueous Dy-citrate complexes form, which outcompete the surface for the dysprosium ion, keeping it mobile in the solution. acs.orgacs.org

Surface complexation models (SCM) have been used to interpret these experimental findings and predict the behavior of dysprosium in such systems. acs.orgosti.govgeochemsoc.orgosti.gov These models confirm that accounting for the formation of up to two distinct ternary REE-citrate-goethite surface complexes is necessary to accurately simulate the observed adsorption behavior. acs.orgosti.govosti.gov

Table 3: pH-Dependent Effect of Citrate on Dysprosium Adsorption on Goethite

| pH Range | Effect on Dy Adsorption | Dominant Mechanism | Reference |

|---|---|---|---|

| < 5.0 | Enhancement | Formation of Goethite-Dy-Citrate ternary surface complexes | acs.orgosti.govgeochemsoc.orgosti.gov |

| > 5.0 | Inhibition | Formation of stable aqueous Dy-Citrate complexes | acs.orgosti.govgeochemsoc.orgosti.gov |

Computational and Theoretical Investigations of Dysprosium Citrate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of chemical bonds in dysprosium-containing complexes. mdpi.comresearchgate.netuab.edu DFT offers a balance between computational cost and accuracy, making it suitable for complex systems involving f-block elements. uab.edu These methods approximate the many-electron wavefunction using the ground state electron density to calculate properties like molecular geometry, bond energies, and electronic distribution. mdpi.comrsc.org

In the context of lanthanide-citrate complexes, DFT has been used to determine structural details. For instance, in a study of europium(III) citrate (B86180), a close chemical analog to dysprosium(III) citrate, DFT calculations complemented FT-IR spectroscopy to reveal that the carboxylate groups of the citrate ligand bind to the metal ion in a monodentate fashion. A study combining surface-enhanced Raman scattering (SERS) with DFT calculations on various lanthanide-citrate complexes (including neighbors of dysprosium) successfully assigned vibrational modes, noting that the intensity of certain modes depends on the specific lanthanide ion and its interaction with the citrate ligand. arxiv.org

Furthermore, DFT studies on other dysprosium complexes, such as a Dy(III)-Fe(III) cyano-bridged compound, have been used to validate molecular structures obtained from X-ray diffraction, providing optimized geometries that are in good agreement with experimental data. mdpi.com These calculations help in understanding the intricate bonding between the dysprosium ion and the surrounding ligands. mdpi.com

Simulation of Spectroscopic Features and Electronic Transitions

Computational methods are also employed to simulate and interpret the spectroscopic features of dysprosium complexes, which are characterized by sharp absorption and emission bands arising from intra-configurational 4f-4f electronic transitions. mdpi.comacs.org These transitions, while formally forbidden, become partially allowed due to mixing with higher energy states and interactions with the ligand field.

The primary luminescence from Dy(III) typically originates from the ⁴F₉/₂ state, with characteristic emission bands in the blue (~480 nm, from ⁴F₉/₂ → ⁶H₁₅/₂), yellow (~575 nm, from ⁴F₉/₂ → ⁶H₁₃/₂), and red (~660 nm, from ⁴F₉/₂ → ⁶H₁₁/₂) regions of the spectrum. mdpi.comacs.org The hypersensitive ⁴F₉/₂ → ⁶H₁₃/₂ transition is particularly dependent on the coordination environment. mdpi.com

Time-dependent density functional theory (TDDFT) can be used to simulate electronic absorption spectra and predict the energies of these transitions. researchgate.net More detailed photophysical studies on Dy(III) solvates in water, methanol, and DMSO have mapped the excited state manifold using absorption and emission spectroscopy. acs.org These experimental studies, often supported by theoretical analysis, show that the crystal field splitting of the energy levels, such as the ⁶H₁₅/₂ ground state and the ⁴F₉/₂ excited state, differs significantly depending on the coordinating solvent molecules, which is reflected in the high-resolution emission spectra. acs.orgacs.org Such simulations and detailed spectroscopic analyses help in unequivocally assigning the emitting states and understanding how the local environment tunes the optical properties. acs.org

Molecular Dynamics Simulations of Dysprosium-Citrate Interactions in Solution

Molecular Dynamics (MD) simulations, which use classical mechanics to model the movements of atoms and molecules over time, provide a powerful lens to study the behavior of dysprosium citrate in aqueous solutions. nih.gov A critical prerequisite for accurate MD simulations is a well-parameterized force field, which defines the potential energy of the system as a function of its atomic coordinates. For complex anions like citrate, specific force fields have been developed using data from first-principles simulations to ensure their reliability. rsc.orgresearchgate.net

MD simulations can offer insights into the hydration structure around ions and the formation of complexes in solution. Simulations of aqueous salt solutions reveal details about the coordination of water molecules around both cations and anions and can be used to study ion pairing. nih.govum.ac.ir For instance, MD simulations have been successfully used to explore the microscopic behavior of DyCl₃ solutions, providing information on hydration shells and inter-ionic distances.

In the context of dysprosium-citrate systems, MD simulations can elucidate how citrate anions interact with Dy(III) ions in water. These simulations can model the dynamic formation and dissociation of dysprosium-citrate complexes, the structure of water around these complexes, and the influence of co-solvents or other ions in the solution. rsc.org This information is vital for understanding phenomena such as the solubility of this compound and its mobility in environmental or biological systems, where it may form aqueous or ternary surface complexes. researchgate.netupc.edu

Ab Initio Calculations for Crystal Structures and Compressional Behavior of Dysprosium Carbides (related systems)

While not this compound, studies on related dysprosium systems under extreme conditions, such as dysprosium carbides, showcase the predictive power of ab initio calculations for solid-state materials. Chemical reactions between dysprosium and carbon at high pressures (19-58 GPa) and temperatures (~2500 K) have led to the synthesis of novel dysprosium carbides, including Dy₄C₃ and Dy₃C₂, alongside the previously known Dy₂C₃. researchgate.netnih.govuni-bayreuth.de

Ab initio calculations, based on DFT, have been indispensable in this research. researchgate.netnih.gov These first-principles calculations can accurately reproduce the crystal structures of these newly synthesized phases, confirming the experimental findings from techniques like synchrotron X-ray diffraction. researchgate.netuni-bayreuth.de Furthermore, these theoretical methods are used to predict the compressional behavior of these materials, showing how their structures change under immense pressure. nih.govuni-bayreuth.de For example, calculations showed that upon compression from 19 GPa to 58 GPa, the shorter Dy-C bonds contract by approximately 3.3-3.6%, while longer Dy-C contacts contract more significantly, by about 8.5-9.7%. uni-bayreuth.deresearchgate.net

The calculations also allow for the determination of the equation of state (EOS) for these materials, which describes the relationship between pressure, volume, and temperature. The parameters for the Birch-Murnaghan EOS, calculated from DFT, provide fundamental data on the bulk modulus and its pressure derivative, quantifying the material's resistance to compression. researchgate.net

| Dy-C Bond Length at 19 GPa (Å) | Contraction upon Compression to 58 GPa (Experimental) | Contraction upon Compression to 58 GPa (DFT Calculation) |

|---|---|---|

| 2.3819 | ~3.6% | ~3.3% |

| 2.8240 | ~9.7% | ~8.5% |

| Compound | V₀ (ų/formula unit) | K₀ (GPa) | K'₀ |

|---|---|---|---|

| Dy₂C₃ | 76.9(2) | 142(7) | 4 (fixed) |

| Dy₃C₂ | 76.8(1) | 117(3) | 4 (fixed) |

| Dy₄C₃ | 101.5(1) | 125(3) | 4 (fixed) |

These studies on dysprosium carbides demonstrate the powerful synergy between high-pressure experiments and ab initio calculations in discovering and characterizing new materials and their fundamental physical properties. researchgate.net

Future Research Directions and Perspectives in Dysprosium Citrate Chemistry

Exploration of Novel Synthetic Methodologies for Tunable Architectures

The future of dysprosium citrate (B86180) materials lies in the ability to dictate their structure at the molecular level. Moving beyond traditional batch synthesis, researchers are exploring advanced methodologies to create architectures with tailored dimensionality, porosity, and morphology. Control over these features is critical as they directly influence the material's physical and chemical properties.

Novel synthetic routes such as hydrothermal and sol-gel processes offer pathways to crystalline materials and nanoparticles. acs.org The hydrothermal method, for instance, involves dissolving dysprosium(III) nitrate (B79036) hydrate (B1144303) and citric acid and treating the mixture in an autoclave at elevated temperatures (e.g., 160°C for 72 hours) to yield single crystals suitable for detailed structural analysis. The sol-gel technique, which also utilizes citric acid, is another powerful approach for producing dysprosium-doped nanoparticles. acs.org

The Pechini method, a variation of the sol-gel process, involves creating a polymeric resin by reacting citric acid and ethylene (B1197577) glycol, which encapsulates Dy³⁺ ions. frontiersin.org Subsequent heating decomposes the organic matrix, yielding well-defined nanoparticles, with the final particle size influenced by the calcination temperature. This technique demonstrates a clear path toward controlling nanoscale architecture. Furthermore, combustion synthesis, using citric acid as a fuel, provides a rapid, energy-efficient route to nanocomposites. optica.org The exothermic reaction between citrate and metal nitrates can generate the heat needed to form crystalline products at temperatures as low as 400°C.

Future work will likely focus on adapting techniques like flow chemistry and microwave-assisted synthesis to dysprosium citrate. afjbs.com These methods offer superior control over reaction parameters such as temperature, pressure, and reaction time, enabling the synthesis of materials with narrow size distributions and complex, hierarchical structures that are difficult to achieve with conventional methods. afjbs.com

Table 1: Novel Synthetic Methodologies for this compound

| Methodology | Description | Potential for Tunable Architectures | Key Parameters to Control |

|---|---|---|---|

| Hydrothermal Synthesis | A reaction in aqueous solution above boiling point in a sealed vessel (autoclave). | Production of single crystals and crystalline nanoparticles. | Temperature, pressure, reaction time, precursor concentration. |

| Sol-Gel / Pechini Method | Involves the formation of a sol (colloidal suspension) that gels to form a solid network. The Pechini variant uses polyesterification between citric acid and a polyol. frontiersin.org | Control over nanoparticle size (e.g., 20–30 nm) and formation of polymeric resin intermediates. | Molar ratios of precursors (e.g., Dy(NO₃)₃ to citric acid), calcination temperature. frontiersin.org |

| Combustion Synthesis | A self-sustaining exothermic reaction, often using citrate as a fuel and nitrates as an oxidizer. optica.org | Rapid synthesis of nanocrystalline powders with high purity. | Fuel-to-oxidizer ratio, ignition temperature. |

| Flow Chemistry | Reactions are run in a continuously flowing stream rather than in a batch. afjbs.com | Precise control over particle size, morphology, and scalability; enhanced safety and reproducibility. afjbs.com | Flow rate, temperature, residence time, reagent concentration. |

Application of Advanced In-Situ Spectroscopic Characterization Techniques for Dynamic Processes

A fundamental understanding of the formation mechanisms of this compound is crucial for optimizing its synthesis and properties. Advanced in-situ spectroscopic techniques are indispensable tools for observing these dynamic processes in real-time. nih.govugent.be These methods allow researchers to monitor molecular-level changes as they occur, providing insights into reaction kinetics, intermediate species, and nucleation and growth mechanisms.